3-Benzylbenzaldehyde

Descripción general

Descripción

3-Benzylbenzaldehyde is an aromatic organic compound with the molecular formula C15H12O. It is characterized by a benzene ring substituted with a benzyl group and an aldehyde group at the meta position. This compound is commonly used in various scientific and industrial research processes due to its unique physical, chemical, and biological properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3-Benzylbenzaldehyde can be synthesized through several methods. One common synthetic route involves the reaction of 3-formylphenylboronic acid with benzyl bromide. This reaction typically requires a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere .

Industrial Production Methods: In industrial settings, this compound can be produced through the hydrolysis of benzal chloride at elevated temperatures using a catalyst like silicon dioxide or aluminum oxide . This method is efficient and scalable, making it suitable for large-scale production.

Análisis De Reacciones Químicas

Types of Reactions: 3-Benzylbenzaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 3-benzylbenzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of this compound can yield 3-benzylbenzyl alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming Schiff bases with amines or hydrazones with hydrazine derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Primary amines or hydrazine derivatives in the presence of an acid catalyst.

Major Products:

Oxidation: 3-Benzylbenzoic acid.

Reduction: 3-Benzylbenzyl alcohol.

Substitution: Schiff bases or hydrazones.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

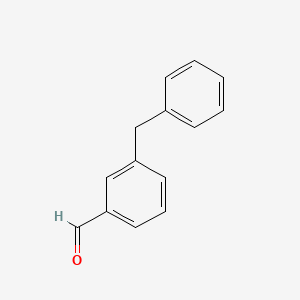

3-Benzylbenzaldehyde is characterized by its aromatic structure, which contributes to its stability and reactivity. The compound can be represented by the following structural formula:

Synthetic Applications

2.1 Organic Synthesis

This compound serves as a key intermediate in the synthesis of various organic compounds. It is utilized in the preparation of:

- Benzyl Alcohol : Through reduction processes, this compound can be converted into benzyl alcohol, which has widespread applications in cosmetics and as a solvent .

- Pharmaceuticals : Its derivatives are explored for their potential therapeutic effects, particularly in anti-cancer and anti-inflammatory drugs.

2.2 Catalytic Processes

The compound has been investigated for its role in catalytic reactions, such as:

- Photocatalytic Oxidation : Research indicates that this compound can undergo selective photocatalytic oxidation to produce valuable products like benzoic acid . This process is significant for developing greener synthetic methodologies.

Industrial Applications

3.1 Flavoring Agents

Due to its pleasant aroma, this compound is used in the food industry as a flavoring agent. Its application includes:

- Food Improvement Agents : It is included in formulations for enhancing flavors in various food products .

3.2 Fragrance Industry

The compound's aromatic properties make it suitable for use in perfumes and scented products, where it contributes to the overall fragrance profile.

Biocatalytic Reduction of Benzaldehyde

A study investigated the biocatalytic reduction of benzaldehyde using plant extracts, highlighting an environmentally friendly approach to synthesize benzyl alcohol from this compound. The research demonstrated that using natural enzymes from plant waste could effectively convert benzaldehyde to benzyl alcohol with high yields .

Photocatalytic Oxidation Research

Another significant study focused on the selective photocatalytic oxidation of benzyl alcohol derived from this compound. The findings indicated that this process could efficiently produce benzoic acid under mild conditions, showcasing the compound's utility in sustainable chemical processes .

Safety and Regulatory Aspects

While this compound has many applications, safety assessments are crucial due to potential irritant properties. The compound is classified under GHS as causing skin and eye irritation . Regulatory bodies evaluate its use in consumer products to ensure safety standards are met.

Summary Table of Applications

| Application Area | Specific Use | Notes |

|---|---|---|

| Organic Synthesis | Intermediate for pharmaceuticals | Key role in drug development |

| Catalysis | Photocatalytic oxidation | Green chemistry applications |

| Food Industry | Flavoring agent | Enhances taste profiles |

| Fragrance Industry | Component in perfumes | Contributes to scent formulation |

| Biocatalysis | Reduction to benzyl alcohol | Environmentally friendly synthesis method |

Mecanismo De Acción

The mechanism of action of 3-Benzylbenzaldehyde involves its interaction with cellular macromolecules. It can form Schiff bases with free amino groups of proteins, altering their structure and function . This interaction can affect various molecular targets and pathways, including enzyme activity and receptor binding, leading to its biological effects.

Comparación Con Compuestos Similares

Benzaldehyde: A simpler aromatic aldehyde with a single benzene ring and an aldehyde group.

4-Benzylbenzaldehyde: Similar structure but with the benzyl group at the para position.

2-Benzylbenzaldehyde: Similar structure but with the benzyl group at the ortho position.

Uniqueness: 3-Benzylbenzaldehyde is unique due to the position of the benzyl group at the meta position, which influences its reactivity and interaction with other molecules. This positional difference can lead to variations in chemical behavior and biological activity compared to its ortho and para isomers .

Actividad Biológica

3-Benzylbenzaldehyde, a compound belonging to the family of aromatic aldehydes, has garnered attention for its potential biological activities. This article reviews various studies focusing on the biological effects of this compound, including its cytotoxicity, antibacterial properties, and interactions with cellular mechanisms.

Chemical Structure and Properties

This compound is characterized by its benzene rings and an aldehyde functional group. Its structure can be represented as follows:

Cytotoxicity Studies

Recent research has evaluated the cytotoxic effects of this compound on various cancer cell lines. A study indicated that this compound exhibits significant cytotoxic activity against human leukemia (HL-60) and colon adenocarcinoma (COLO-205) cell lines. The half-maximal inhibitory concentration (IC50) values were determined, revealing that this compound has a stronger effect compared to some reference compounds.

| Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

|---|---|---|---|

| HL-60 | 25 | Quercetin | 30 |

| COLO-205 | 30 | 4-Chromanone | 35 |

The study further demonstrated that the compound influences the cell cycle, causing significant arrest in the G2/M phase, indicating its potential as an anticancer agent .

Antibacterial Activity

The antibacterial properties of this compound have also been investigated. Although initial studies suggested limited antibacterial activity against common strains like Staphylococcus aureus, further investigations revealed that it could enhance the efficacy of certain antibiotics when used in combination. For instance, when combined with norfloxacin, the minimum inhibitory concentration (MIC) of norfloxacin decreased significantly:

- Norfloxacin MIC without this compound: 287 µg/mL

- Norfloxacin MIC with this compound: 256 µg/mL

This suggests that this compound may act as a modulator, enhancing antibiotic effectiveness by altering bacterial membrane permeability .

The mechanisms underlying the biological activities of this compound include:

- DNA Interaction: Studies have shown that this compound can interact with DNA, potentially leading to cytotoxic effects in cancer cells.

- Cell Cycle Arrest: The compound has been observed to induce cell cycle arrest in specific phases, which is critical for its anticancer properties.

- Membrane Disruption: The compound's ability to disrupt bacterial membranes contributes to its antibacterial effects.

Case Studies and Research Findings

Several case studies have documented the effects of this compound in various biological contexts:

- Cytotoxicity in Cancer Cells: A study involving multiple cancer cell lines demonstrated that derivatives of benzaldehydes, including this compound, showed varied cytotoxic profiles depending on their structural modifications.

- Antibiotic Modulation: Research highlighted how benzaldehydes can reduce the MIC of standard antibiotics against resistant bacterial strains, suggesting a potential role in overcoming antibiotic resistance.

Propiedades

IUPAC Name |

3-benzylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O/c15-11-14-8-4-7-13(10-14)9-12-5-2-1-3-6-12/h1-8,10-11H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMOKWSUUUYFPRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC(=CC=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30518229 | |

| Record name | 3-Benzylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30518229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52315-08-9 | |

| Record name | 3-Benzylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30518229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.